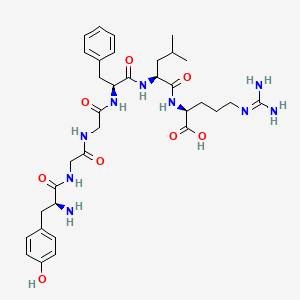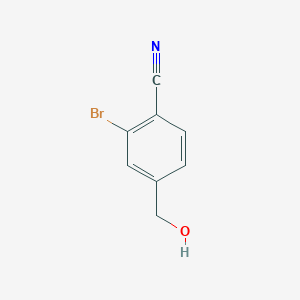
2-(3-Phenoxyphenyl)propiononitrile
Vue d'ensemble
Description
2-(3-Phenoxyphenyl)propiononitrile, commonly known as F13640, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of arylpropionitriles and has been studied for its effects on various biological systems.
Applications De Recherche Scientifique
Medicine: Therapeutic Applications
2-(3-Phenoxyphenyl)propiononitrile: has been explored for its potential therapeutic applications. It is a nitrile derivative of 3-phenoxybenzyl alcohol and is involved in the synthesis of various pharmaceuticals. Notably, derivatives of this compound, such as fenoprofen, are used as non-steroidal anti-inflammatory drugs (NSAIDs) for managing pain and inflammation associated with conditions like arthritis .
Agriculture: Agrochemical Synthesis
In agriculture, 2-(3-Phenoxyphenyl)propiononitrile serves as a precursor in the synthesis of agrochemicals. Its role in creating compounds that can potentially act as nanopesticides or nanofertilizers is being researched to improve crop productivity and nutrient-use efficiency .
Environmental Science: Pollution Remediation
This compound’s derivatives are being studied for environmental applications, particularly in pollution remediation. The focus is on developing nanomaterials that can aid in water purification and soil decontamination, thereby contributing to environmental improvement .
Material Science: Advanced Material Development
2-(3-Phenoxyphenyl)propiononitrile: is also significant in material science. It is used in the development of advanced materials with specific properties, such as high thermal stability and unique optical characteristics, which are essential for various industrial applications .
Biochemistry: Metabolic Studies
In biochemistry, the metabolism and protein binding of fenoprofen, a derivative of 2-(3-Phenoxyphenyl)propiononitrile , have been extensively studied. Understanding its metabolic pathways and interactions can lead to the development of safer and more effective drugs .
Pharmacology: Drug Development
Pharmacological studies have shown that certain derivatives exhibit activities as peroxisome proliferator-activated receptor γ agonists. They are capable of activating glucokinase and inhibiting protein glycation, which are promising targets for diabetes treatment .
Analytical Chemistry: Chromatography
2-(3-Phenoxyphenyl)propiononitrile: and its intermediates have been used in analytical chemistry, particularly in thin-layer chromatography (TLC) for separating and identifying compounds within complex mixtures .
Synthetic Chemistry: Chemical Synthesis
Lastly, in synthetic chemistry, this compound is utilized in the synthesis of xanthone derivatives, which have a wide range of biological activities, including anti-cancer and anti-inflammatory properties .
Mécanisme D'action
Target of Action
It is commonly used in the synthesis of various pharmaceuticals and agrochemicals, suggesting that it may interact with a variety of biological targets.
Mode of Action
As a nitrile derivative of 3-phenoxybenzyl alcohol, it may undergo metabolic transformations to interact with its targets.
Biochemical Pathways
It’s worth noting that the compound has been associated with the biodegradation of pyrethroid pesticides . The metabolite 2-(3-hydroxyphenyl)acetic acid was observed in biodegradation experiments, suggesting that it may be involved in free radical processes .
Result of Action
Given its use in the synthesis of pharmaceuticals and agrochemicals, it may have diverse effects depending on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Phenoxyphenyl)propiononitrile .
Propriétés
IUPAC Name |
2-(3-phenoxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-10,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCONFOVXYGOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865653 | |
| Record name | 2-(3-Phenoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxyphenyl)propanenitrile | |
CAS RN |
32852-95-2 | |
| Record name | α-Methyl-3-phenoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32852-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Phenoxyphenyl)propanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032852952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-phenoxyphenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-PHENOXYPHENYL)PROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0TF4N8PGQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorobenzo[d]oxazol-2-amine](/img/structure/B1594522.png)












